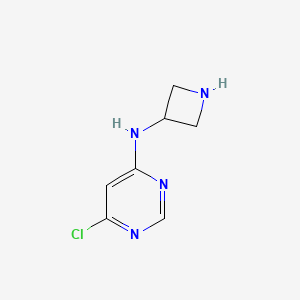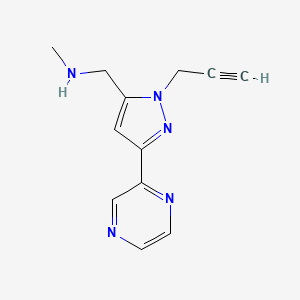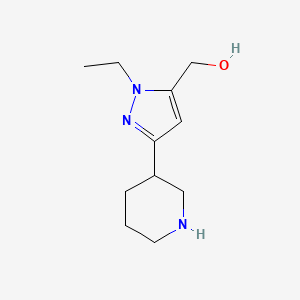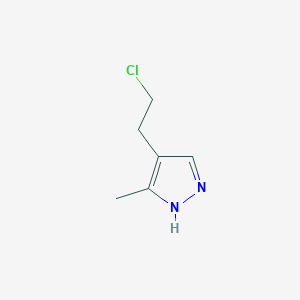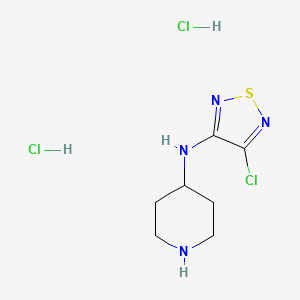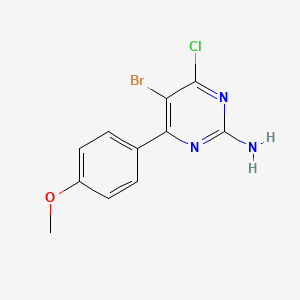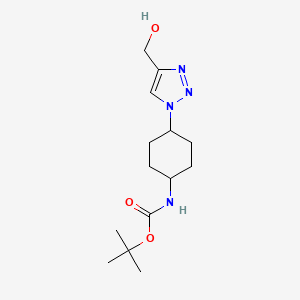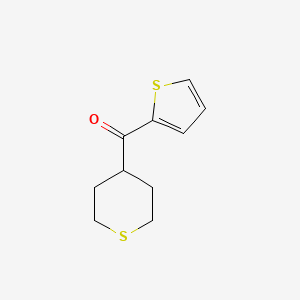
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound with a pyrazole ring structure. It is a pyrazolopyridine derivative, a class of compounds that has found numerous applications in medicinal and organic chemistry. Pyrazolopyridines have been studied extensively due to their potential as pharmaceutical agents and their ability to form stable complexes with metals. The synthesis of 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has been well documented in the literature and it is widely available commercially.
Scientific Research Applications
Scientific Research Applications of "2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine"
Catalysis and Chemical Reactions Compounds related to 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine have been utilized in the synthesis of metal complexes that serve as catalysts for ethylene oligomerization reactions. These reactions can be influenced by various factors, including the co-catalyst and solvent system used, highlighting the compounds' versatile roles in catalytic processes (Nyamato et al., 2014).
Synthetic Chemistry The structure and reactivity of compounds within the pyrazolo[3,4-b]pyridine family, including derivatives similar to the compound , have been extensively studied. These investigations have contributed to the development of novel synthetic methods and the creation of diverse molecular architectures, which have potential applications in various fields of chemistry and materials science (Quiroga et al., 1999).
Organic Photovoltaics and Light-Emitting Devices Some pyrazolylpyridine derivatives have been examined for their photophysical properties, with implications for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Research into these compounds has focused on understanding their electronic structures and photophysical behaviors to optimize their performance in light-emitting or energy-harvesting applications (Stagni et al., 2008).
Biomedical Applications The pyrazolo[3,4-b]pyridine scaffold, closely related to the chemical structure of interest, has been identified as a versatile framework for developing novel therapeutic agents. These compounds have been explored for various biomedical applications, including their potential as antimicrobial, antifungal, and anticancer agents, demonstrating the significant impact of this chemical class on drug discovery and development (Donaire-Arias et al., 2022).
properties
IUPAC Name |
2-[4-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDQMYMHITVHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





